molecular formula C14H14BrN B1597074 N-benzyl-1-(3-bromophenyl)methanamine CAS No. 70251-03-5

N-benzyl-1-(3-bromophenyl)methanamine

Cat. No.: B1597074
CAS No.: 70251-03-5
M. Wt: 276.17 g/mol
InChI Key: PVXFHGJZYYWYQI-UHFFFAOYSA-N
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Description

Contextualization as a Chemical Entity in Organic Chemistry

Structurally, the compound features a central secondary amine nitrogen atom bonded to a benzyl (B1604629) group and a 3-bromobenzyl group. This arrangement of a benzylamine (B48309) core with a halogenated phenyl ring makes it a subject of interest in synthetic organic chemistry. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, a common strategy in the creation of novel organic compounds.

The synthesis of N-benzyl-1-(3-bromophenyl)methanamine is most commonly achieved through the reductive amination of 3-bromobenzaldehyde (B42254) with benzylamine. researchgate.netcaltech.edu This widely used method involves the initial formation of an imine intermediate from the aldehyde and the amine, which is then reduced in situ to the corresponding secondary amine. researchgate.netcaltech.edu Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common choice. researchgate.netresearchgate.net

Overview of Scholarly Investigation Areas

While specific research focusing solely on the biological or chemical properties of this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as an intermediate in several key areas of chemical research.

Compounds containing the benzylamine substructure are explored for a wide range of applications. For instance, derivatives of benzylamine are investigated for their potential as enzyme inhibitors and as probes for biological receptors. The introduction of a halogen, such as bromine, allows for further chemical modifications, enabling the synthesis of diverse molecular libraries for screening in drug discovery and materials science. The bromo-substituent can be readily displaced or used in coupling reactions to build more complex architectures.

Research on related N-benzylamine derivatives has shown their application in the development of novel compounds with potential anticancer and antimicrobial activities. researchgate.net For example, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been explored for their potent inhibitory effects on deubiquitinase complexes, which are targets in cancer therapy. Furthermore, the development of fluorescent probes based on complex N-benzylamine structures for visualizing biological receptors highlights the versatility of this chemical scaffold.

The study of reductive amination itself is an active area of research, with efforts focused on developing more efficient, selective, and environmentally benign catalytic systems. researchgate.netresearchgate.netcaltech.eduucla.edu These investigations often utilize model reactions, such as the synthesis of various benzylamines, to demonstrate the efficacy of new catalytic methods.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₄BrN uni.lu
Monoisotopic Mass 275.03094 Da uni.lu
CAS Number (Free Base) 70251-03-5 researchgate.net
CAS Number (HCl Salt) 70251-04-6 byu.edu
Physical Form (HCl Salt) Solid byu.edu
Purity (Commercial) 95% byu.edu

Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z
[M+H]⁺ 276.03822
[M+Na]⁺ 298.02016
[M-H]⁻ 274.02366
[M+NH₄]⁺ 293.06476
[M+K]⁺ 313.99410

Source: uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXFHGJZYYWYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373445
Record name N-benzyl-1-(3-bromophenyl)methanamine
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Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70251-03-5
Record name N-benzyl-1-(3-bromophenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70251-03-5
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Synthetic Methodologies for N Benzyl 1 3 Bromophenyl Methanamine and Analogues

Direct Synthetic Pathways

Direct synthetic routes to N-benzyl-1-(3-bromophenyl)methanamine typically involve a two-step sequence in a one-pot reaction: the formation of an imine intermediate followed by its reduction.

Reductive Amination Protocols for Benzylic Amines

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. In the context of this compound, this process involves the reaction of 3-bromobenzaldehyde (B42254) with benzylamine (B48309). The reaction proceeds through the initial formation of an N-(3-bromobenzylidene)benzylamine intermediate, which is subsequently reduced in situ to the desired secondary amine. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. commonorganicchemistry.commasterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective reagent, particularly in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com The choice of reducing agent can influence the reaction conditions and outcomes. For instance, sodium borohydride is often used in alcoholic solvents like methanol or ethanol, but its addition is typically delayed to allow for the complete formation of the imine, as it can also reduce the starting aldehyde. commonorganicchemistry.com In contrast, sodium cyanoborohydride is less reactive towards carbonyls, allowing for a one-pot reaction where all reagents are mixed from the start. libretexts.orgmasterorganicchemistry.com

Recent advancements have also explored the use of other reducing systems. For example, benzylamine-borane has been identified as an effective and mild reducing agent for reductive aminations, offering an alternative to traditional borohydrides. byu.edu Catalytic approaches, such as using an iron-based Lewis acid catalyst with a reducing agent, have also been developed to promote the efficient reductive amination of various aldehydes with amines. researchgate.net

AldehydeAmineReducing AgentSolventYield (%)
3-BromobenzaldehydeBenzylamineNaBH₄MethanolEstimated High
Benzaldehyde3-BromobenzylamineNaBH(OAc)₃DCEEstimated High
4-BromobenzaldehydeBenzylamineNaBH₃CNMethanol~90% (for N-methyl analogue)
Table 1: Representative Reductive Amination Reactions for the Synthesis of this compound and Analogues.

Imine Formation as Precursor Strategies

The synthesis of this compound can also be approached as a two-step process where the imine intermediate, N-(3-bromobenzylidene)benzylamine, is first synthesized and isolated before being reduced. This strategy allows for the purification of the imine, which can lead to a cleaner final product.

The formation of the imine is typically achieved by the condensation of 3-bromobenzaldehyde and benzylamine, often with the removal of water to drive the reaction to completion. researchgate.net This can be accomplished by azeotropic distillation or the use of dehydrating agents. Once formed, the imine can be reduced using a variety of reducing agents, including sodium borohydride or catalytic hydrogenation. masterorganicchemistry.com

The mechanism of imine formation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the carbon-nitrogen double bond. researchgate.net The subsequent reduction of the imine provides the target secondary amine.

Multicomponent Reaction Approaches to N-Benzyl Amine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, related structures can be accessed through such strategies.

For instance, a green, multicomponent reaction of aromatic aldehydes, 2-cyclohexenone, and primary amines has been described to afford 2-arylmethyl N-substituted anilines. This type of reaction demonstrates the potential of MCRs to rapidly generate libraries of substituted amines from simple starting materials. Adapting such methodologies could potentially lead to novel routes for N-benzyl amine derivatives.

Considerations for Stereoselective Synthesis (if applicable to known methods)

The structure of this compound is achiral. However, if a substituent were introduced at the benzylic carbon, the molecule would become chiral, necessitating stereoselective synthetic methods to obtain a single enantiomer.

For analogous chiral benzylic amines, stereoselective synthesis is a critical consideration. One common approach involves the use of a chiral auxiliary. For example, in the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, (R)-α-methylphenethylamine is used as a chiral auxiliary to react with a ketone to form a chiral imine. Subsequent hydrogenation and removal of the auxiliary yield the desired chiral amine with high stereoselectivity. google.com This principle could be applied to the synthesis of chiral derivatives of this compound by starting with a prochiral ketone instead of an aldehyde.

Another strategy for stereoselective synthesis is the asymmetric reduction of the imine precursor. This can be achieved using chiral reducing agents or catalysts, which can stereoselectively add a hydride to one face of the C=N double bond.

Green Chemistry Principles in Amination Reactions

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry principles can be considered.

One key principle is the use of safer solvents and reaction conditions. Traditional reductive aminations often use chlorinated solvents like DCE or DCM. Greener alternatives include the use of more benign solvents like ethanol or even water, where feasible. Furthermore, performing reactions at ambient temperature and pressure reduces energy consumption.

The choice of reagents is also crucial. The use of catalytic amounts of a non-toxic catalyst is preferable to stoichiometric amounts of hazardous reagents. For instance, the development of iron-based catalysts for reductive amination presents a greener alternative to some traditional methods. researchgate.net Additionally, replacing hazardous reducing agents like sodium cyanoborohydride, which can generate cyanide waste, with greener alternatives is an important consideration.

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important green metric. One-pot reactions, such as direct reductive amination, are generally more atom-economical than multi-step syntheses that involve isolation and purification of intermediates.

Compound Name
This compound
3-Bromobenzaldehyde
Benzylamine
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
N-(3-bromobenzylidene)benzylamine
(R)-α-methylphenethylamine
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine
Table 2: List of Chemical Compounds Mentioned in the Article.

Chemical Transformations and Reactivity of N Benzyl 1 3 Bromophenyl Methanamine

Reactions at the Amine Moiety

The secondary amine functionality in N-benzyl-1-(3-bromophenyl)methanamine is a key site for various chemical reactions, including alkylation, nucleophilic substitution, and debenzylation.

The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation by electrophilic reagents such as alkyl halides. pressbooks.puborganic-chemistry.orgnih.gov The reaction typically proceeds via an S\N2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. researchgate.net The use of a base can facilitate this process by deprotonating the amine, thereby increasing its nucleophilicity. The reaction of benzylamine (B48309) with (chloromethyl)trimethylsilane is an example of such an alkylation. orgsyn.org

Interactive Table: Alkylation of Amines

Amine Substrate Alkylating Agent Product Reaction Type
Benzylamine (Chloromethyl)trimethylsilane N-Benzyl-1-(trimethylsilyl)methanamine N-Alkylation
Primary/Secondary Amine Primary Alkyl Halide Alkylated Amine N-Alkylation

The rate of these reactions is influenced by the electronic properties of the substituents on the benzylamine. Electron-donating groups on the phenyl ring increase the nucleophilicity of the amine and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net For instance, studies on substituted benzylamines have shown this trend. researchgate.net

As a nucleophile, this compound can participate in various nucleophilic substitution reactions. researchgate.net It can react with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. pressbooks.pub

The amine can also act as a nucleophile in reactions with other electrophilic centers. For example, it can participate in ring-opening reactions of epoxides or aziridines. These reactions are typically carried out under conditions that favor nucleophilic attack and can be influenced by the choice of solvent and the presence of catalysts.

The removal of the benzyl (B1604629) group, a common protecting group for amines, is a crucial transformation. acs.org Several methods exist for the N-debenzylation of secondary amines like this compound.

One common method is catalytic hydrogenolysis, often employing a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. acs.org A mixed catalyst system of palladium and niobic acid-on-carbon has also been shown to be effective for the hydrogenative deprotection of N-benzyl groups. acs.org

Oxidative methods provide an alternative route for debenzylation. Reagents like ceric ammonium (B1175870) nitrate (B79036) can achieve chemoselective N-debenzylation of N-benzyl tertiary amines. rsc.orgresearchgate.net Electrochemical methods have also been developed for the selective oxidative cleavage of the C-N bond in benzylamines, offering a metal- and external oxidant-free approach. mdpi.comnih.govresearchgate.net Photochemical methods, utilizing groups like 3-(diethylamino)benzyl (DEABn), can also be employed to cleave the benzylic C-N bond. nih.gov Additionally, a synergistic catalytic system using Pd-C in the presence of 1,1,2-trichloroethane (B165190) can effectively debenzylate benzylamines. organic-chemistry.org

Interactive Table: N-Debenzylation Methods

Method Reagents/Catalyst Substrate Type Key Features
Catalytic Hydrogenolysis Pd/C, H₂ N-Benzyl Amines Common and efficient method.
Mixed Catalyst Hydrogenolysis Pd/C, Nb₂O₅/C, H₂ N-Benzyl Amines Effective deprotection without neutralization. acs.org
Oxidative Debenzylation Ceric Ammonium Nitrate N-Benzyl Tertiary Amines Chemoselective. rsc.orgresearchgate.net
Electrochemical Cleavage - Benzylamines Metal- and oxidant-free. mdpi.comnih.govresearchgate.net
Photochemical Cleavage 3-(diethylamino)benzyl (DEABn) group Primary, Secondary, Tertiary Amines Light-induced cleavage. nih.gov

While less common for simple secondary amines, elimination reactions can occur under specific conditions, particularly if the amine is first converted into a better leaving group. The Hofmann elimination is a classic example where an amine is exhaustively methylated with iodomethane (B122720) to form a quaternary ammonium salt, which then undergoes an E2 elimination upon heating with a base like silver oxide. pressbooks.publibretexts.org

The stereochemistry of elimination reactions is dependent on the mechanism. libretexts.org E1 eliminations typically favor the formation of the more stable (trans or Z) alkene. libretexts.org In contrast, E2 reactions are stereospecific and require an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.orgtib.eu This can lead to the formation of the less stable (cis or E) alkene, a phenomenon known as Hofmann's rule, especially when a bulky leaving group like a trialkylamine is involved. pressbooks.pub

N-benzyl systems can undergo various rearrangement reactions. The tandfonline.compsu.edu-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines to N-allyl-N-benzylhydroxylamines upon treatment with n-BuLi is a known transformation. psu.eduresearchgate.net While not directly applicable to this compound itself, this illustrates the potential for rearrangements in related N-benzyl structures.

Another relevant rearrangement is the Benzyl-Claisen rearrangement, which involves the psu.edupsu.edu-sigmatropic rearrangement of benzyl vinyl ethers. uq.edu.au While this is a reaction of ethers, the principles of sigmatropic rearrangements could potentially be applied to analogous nitrogen-containing systems under the right conditions. The benzilic acid rearrangement, a 1,2-rearrangement of 1,2-diketones, is another classic rearrangement reaction, though its direct relevance to this compound is limited. wikipedia.org

Transformations Involving the Bromophenyl Substituent

The bromophenyl group in this compound is a versatile handle for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. The bromine atom can be substituted or can participate in the formation of new carbon-carbon or carbon-heteroatom bonds.

Aryl bromides are common substrates in numerous coupling reactions. nih.gov For example, they can be converted to aromatic aldehydes through silver(I)-catalyzed formylation in DMF with samarium metal. tandfonline.com They can also be transformed into other aryl halides. For instance, aryl triflates can be converted to aryl bromides using a ruthenium catalyst. acs.orgorganic-chemistry.org Palladium-catalyzed methods also exist for the conversion of aryl triflates to aryl bromides and chlorides. nih.gov

Furthermore, the bromoarene moiety can undergo halogen-metal exchange, typically with organolithium reagents, to form an aryllithium species. This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Interactive Table: Transformations of Aryl Bromides

Reaction Type Reagents/Catalyst Product
Formylation Ag(I) salts, Sm metal, DMF Aromatic Aldehyde tandfonline.com
Halogen Exchange (from triflate) [Cp*Ru(MeCN)₃]OTf, LiBr Aryl Bromide acs.orgorganic-chemistry.org
Halogen Exchange (from triflate) Pd catalyst, dialkylbiaryl phosphine (B1218219) ligands Aryl Bromide/Chloride nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids and their derivatives. nih.gov

In the context of this compound, the aryl bromide moiety can readily participate in Suzuki-Miyaura coupling reactions. These reactions typically involve the use of a palladium catalyst, such as Pd(OAc)2 or a pre-formed palladium complex, along with a phosphine ligand and a base. researchgate.net The reaction of an aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, results in the formation of a new carbon-carbon bond at the position of the bromine atom. nih.gov The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups. nih.gov

Research has shown that the choice of ligand, base, and solvent can be crucial for the success of the coupling reaction, and optimizing these parameters is often necessary to achieve high yields. rsc.org For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity of palladium for the coupling of aryl bromides. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1PdCl2(dppf)·CH2Cl2 (2 mol%)dppfCs2CO3THF/H2O77-
2Pd(OAc)2 (0.5 mol%)Indole-based benzimidazolium salt-Aqueous media--
3Pd(OAc)2 / 7a----Good to excellent
4PdCl2 (5 mol%)Ph3PNa2CO3THF/H2O40-

Data sourced from multiple studies for illustrative purposes. researchgate.netrsc.orgnih.govresearchgate.net

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Negishi)

Nickel-catalyzed cross-coupling reactions offer a complementary and sometimes superior alternative to palladium-catalyzed methods, particularly for certain substrates and for forming specific types of bonds. rsc.org The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a prominent example of a nickel-catalyzed C-C bond-forming reaction. wikipedia.org

The aryl bromide of this compound is a suitable electrophile for Negishi coupling. This reaction typically employs a nickel catalyst, which can be in the form of Ni(0) or Ni(II) species, such as Ni(COD)2 or Ni(PPh3)4. wikipedia.org The organozinc reagent can be prepared from a variety of organic halides or organolithium compounds. organic-chemistry.org

One of the key advantages of the Negishi reaction is its high functional group tolerance and the ability to form sp2-sp2, sp2-sp3, and sp3-sp3 carbon-carbon bonds. wikipedia.org Similar to palladium catalysis, the reaction conditions, including the choice of ligand and solvent, can significantly influence the outcome of the reaction. acs.org Recent advancements have focused on developing more active and robust nickel catalysts for a broader range of substrates. rsc.org

Table 2: Key Features of Negishi Coupling

FeatureDescription
Catalyst Typically Ni(0) or Ni(II) complexes. wikipedia.org
Organometallic Reagent Organozinc compounds. organic-chemistry.org
Electrophile Aryl, vinyl, benzyl, or allyl halides. organic-chemistry.org
Bond Formation C(sp2)-C(sp2), C(sp2)-C(sp3), C(sp3)-C(sp3). wikipedia.org
Advantages High functional group tolerance, broad scope. organic-chemistry.org

General Reactivity of Aryl Halides

The carbon-bromine bond in aryl halides like this compound is the key to their reactivity in cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F. Aryl bromides represent a good balance of reactivity and stability, making them widely used substrates in organic synthesis. acs.org

The fundamental mechanism of most palladium and nickel-catalyzed cross-coupling reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl halide, forming an organometallic intermediate. youtube.com

Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron or organozinc) is transferred to the metal center of the oxidative addition product, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the desired product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.com

The electronic nature of the aryl halide can influence its reactivity. Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.

Derivatization Strategies for Structural Modification and Analysis

The secondary amine functionality in this compound provides a site for various derivatization reactions. These modifications can be employed to alter the compound's physical and chemical properties or to introduce specific functionalities for analytical purposes.

One common derivatization strategy is N-acylation, where the amine reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation can be useful for several reasons:

Protection: The amide group can serve as a protecting group for the amine during subsequent chemical transformations.

Modification of Properties: The introduction of an acyl group can significantly change the polarity, solubility, and other physical properties of the molecule.

Analytical Characterization: The formation of a stable, crystalline amide derivative can facilitate purification and characterization by techniques such as X-ray crystallography.

Another important derivatization is N-alkylation, which involves the reaction of the amine with an alkylating agent to form a tertiary amine. This can be used to introduce a variety of alkyl or substituted alkyl groups, further diversifying the molecular structure.

Furthermore, the amine can be converted into a quaternary ammonium salt by exhaustive alkylation. These salts often exhibit different solubility profiles and can be useful for specific applications. nih.gov

For analytical purposes, derivatization can be used to introduce a chromophore or a fluorophore, which can enhance the detection of the molecule by techniques such as UV-Vis spectroscopy or fluorescence spectroscopy. Additionally, derivatization can improve the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).

Table 3: Common Derivatization Reactions of Secondary Amines

ReactionReagentProduct
N-AcylationAcid Chloride (RCOCl)Amide (RCONR'R'')
N-AlkylationAlkyl Halide (RX)Tertiary Amine (RNR'R'')
N-SulfonylationSulfonyl Chloride (RSO2Cl)Sulfonamide (RSO2NR'R'')
Formation of Quaternary Ammonium SaltExcess Alkyl HalideQuaternary Ammonium Salt ([R4N]+X-)

Theoretical and Computational Investigations of N Benzyl 1 3 Bromophenyl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules. For a molecule like N-benzyl-1-(3-bromophenyl)methanamine, DFT calculations would typically be employed to determine a variety of parameters.

Researchers often use DFT with specific functionals, such as B3LYP, and basis sets (e.g., 6-31G or higher) to optimize the molecular geometry and calculate electronic properties. ijcce.ac.ir For analogous compounds, studies have successfully used DFT to calculate and analyze properties that would be highly relevant for this compound.

Hypothetical Data Table Based on Similar Compounds:

Below is an example of a data table that could be generated for this compound if DFT calculations were performed. The values are purely illustrative and based on typical results for similar aromatic amines.

Calculated PropertyHypothetical ValueSignificance
Total Energy (Hartree)-3540.123Indicates the stability of the molecule's optimized geometry.
HOMO Energy (eV)-6.21Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy (eV)-0.89Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)5.32Correlates with chemical reactivity and electronic transitions.
Dipole Moment (Debye)2.15Measures the overall polarity of the molecule.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing researchers to understand reaction pathways, identify transition states, and calculate activation energies. For this compound, this could be applied to understand its synthesis or degradation.

For instance, the synthesis of related secondary amines often involves the reductive amination of an aldehyde with a primary amine. Computational studies on similar reactions have been used to:

Model the stepwise mechanism, including the formation of a hemiaminal intermediate followed by dehydration to an imine and subsequent reduction.

Calculate the energy barriers for each step, identifying the rate-determining step.

Analyze the structure of transition states to understand the key interactions that facilitate the reaction.

A study on the synthesis of N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, a structurally more complex molecule but containing a benzylamine (B48309) moiety, utilized DFT to confirm the structure of the synthesized product, demonstrating the utility of these methods in verifying reaction outcomes. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational preferences. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

For N-benzylamines, key conformational variables include the torsion angles around the C-N bonds and the orientation of the aromatic rings. Studies on simpler molecules like benzylamine have identified multiple stable conformers, such as anti and gauche forms, which exist in equilibrium. colostate.edu

A combined approach using computational modeling and experimental techniques like NMR spectroscopy is often employed. For example, a detailed study on N-benzyl-N-(furan-2-ylmethyl)acetamide used DFT calculations to predict several stable conformers, which were then correlated with experimental NMR data to understand the rotational equilibrium in solution. researchgate.netscielo.br

For this compound, a computational conformational search would involve:

Geometry Optimization: Starting from an initial guess, the geometry would be optimized to find a local energy minimum on the potential energy surface.

Torsional Scans: Systematically rotating the bonds (e.g., the C-C-N-C dihedral angle) and calculating the energy at each step to map the conformational landscape.

Frequency Calculations: To confirm that the optimized geometries are true minima (no imaginary frequencies) and to calculate thermodynamic properties.

Hypothetical Optimized Geometry Data:

The following table illustrates the kind of data that would be produced from a geometry optimization of this compound.

ParameterAtoms InvolvedHypothetical Optimized Value
Bond LengthC(aryl)-Br1.91 Å
Bond LengthC(benzyl)-N1.47 Å
Bond AngleC-N-C112.5°
Dihedral AngleC(aryl)-C(benzyl)-N-C(benzyl)-65° (gauche)

Role in Advanced Organic Synthesis and Material Science

As a Key Intermediate for Complex Chemical Architectures

The strategic placement of reactive functional groups makes N-benzyl-1-(3-bromophenyl)methanamine a key intermediate in the construction of elaborate molecular frameworks. Organic chemists leverage this compound as a scaffold upon which to build complexity through sequential and controlled chemical transformations.

The bromine atom serves as a versatile handle for introducing new substituents onto the phenyl ring through various metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of alkyl, aryl, or alkynyl groups. This capability is fundamental for creating molecules with tailored electronic and steric properties.

Simultaneously, the N-benzyl secondary amine provides a nucleophilic center for a different set of reactions. It can be transformed into amides, sulfonamides, or tertiary amines, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. This dual reactivity allows for the divergent synthesis of a library of compounds from a single, readily accessible starting material. An example of its use in building complex structures is in the synthesis of precursors for multicyclic systems, where both the amine and the bromo-substituent are functionalized in a stepwise manner to achieve the desired molecular architecture. The synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propanamine, a key raw material for the asthma drug formoterol, follows a similar synthetic logic, highlighting the industrial relevance of such intermediates. google.com

Property Value
Molecular Formula C14H14BrN
Molecular Weight 276.17 g/mol
CAS Number 70251-03-5
Appearance Solid
InChI Key PVXFHGJZYYWYQI-UHFFFAOYSA-N

Building Block for Heterocyclic Compound Synthesis (e.g., Oxadiazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science, and this compound is a valuable precursor for their synthesis. bldpharm.com One prominent example is its use in the creation of substituted 1,3,4-oxadiazoles. japsonline.com The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. japsonline.comnih.govnih.gov

In a typical synthetic route, the amine functionality of this compound can be made to react with a suitably functionalized carboxylic acid or its derivative, followed by a cyclization step to form the oxadiazole ring. The resulting molecule, such as N-benzyl-1-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-methyl-1-phenylmethanamine, incorporates the original bromophenyl moiety, which remains available for further functionalization. lookchem.com This allows for the synthesis of complex heterocyclic systems where the properties can be fine-tuned by modifying different parts of the molecule. Beyond oxadiazoles, the structural motifs within this compound can be adapted for synthesizing other heterocycles like benzimidazoles and pyrazoles, demonstrating its broad applicability. nih.govsigmaaldrich.com

Heterocycle Class Synthetic Role of this compound Significance of Resulting Structure
1,3,4-Oxadiazoles Provides the N-benzyl and 3-bromophenyl fragments. The amine is a key reaction site for building the heterocyclic precursor.The 3-bromophenyl group can be further modified via cross-coupling. Oxadiazoles are important in medicinal chemistry. nih.govnih.gov
Benzimidazoles Can be conceptualized as a building block where the benzylamine (B48309) moiety is used to construct the imidazole (B134444) ring fused to a benzene (B151609) ring.Benzimidazoles are privileged structures in drug discovery with diverse biological activities. nih.gov
Pyrazoles The core structure can be modified to participate in cyclocondensation reactions to form pyrazole (B372694) rings.Pyrazole derivatives are used in agrochemicals and pharmaceuticals.

Applications in Agrochemical and Specialty Chemical Development

The structural features of this compound make it an attractive starting point for the development of novel agrochemicals and specialty chemicals. In the agrochemical industry, the presence of a halogen atom, such as bromine, on an aromatic ring is a common feature in many active ingredients, as it can enhance biological activity and metabolic stability. Its precursor, 3-Bromobenzylamine, is noted as an important intermediate for agrochemicals and dyestuffs. chemicalbook.com

In the field of specialty chemicals, this compound can be used to create molecules with specific physical or chemical properties. For example, it can be incorporated into polymers or larger molecular assemblies to create materials with tailored thermal stability, optical properties, or binding affinities. Its role as an intermediate for complex structures is directly applicable to the synthesis of specialty chemicals used in electronics, coatings, and advanced materials. ijcce.ac.ir

Utility as a Reagent in Analytical Derivatization Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Reagents used for this purpose often introduce a chromophore (for UV-Vis detection) or an easily ionizable group (for mass spectrometry). Based on its chemical structure, this compound has potential as a derivatizing agent, particularly for the analysis of carboxylic acids.

The secondary amine of this compound can react with carboxylic acids (or their activated forms, like acyl chlorides) to form a stable amide bond. This reaction attaches the benzyl (B1604629) and bromophenyl groups to the analyte. These aromatic groups act as strong chromophores, significantly enhancing the analyte's detectability using High-Performance Liquid Chromatography with UV detection (HPLC-UV). researchgate.net This approach is analogous to established methods that use reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to derivatize compounds for improved LC-MS analysis. nih.govresearchgate.netnih.gov

The key advantages of using a reagent like this compound would be:

Enhanced UV Absorbance: The two aromatic rings provide a strong signal for UV detectors.

Improved Chromatographic Behavior: The derivatization increases the molecular weight and hydrophobicity of the analyte, which can lead to better separation on reverse-phase HPLC columns.

High Specificity: The amine group reacts specifically with carboxyl groups under appropriate conditions.

While not yet a commonly cited reagent, its structural characteristics make it a promising candidate for the development of new analytical methods for quantifying low-level carboxylic acids in complex matrices.

Q & A

Basic Synthesis and Optimization

Q1: What are the most efficient synthetic routes to N-benzyl-1-(3-bromophenyl)methanamine, and how can reaction conditions be optimized for yield and purity? A1:

  • Reductive Amination: A widely used method involves reductive amination of 3-bromobenzaldehyde with benzylamine. Pd/NiO catalysts under hydrogen atmospheres achieve high yields (90–92%) at ambient temperature .
  • Schiff Base Reduction: Sodium tetrahydroborate (NaBH₄) reduction of pre-formed Schiff bases (from benzylamine and substituted aldehydes) is another route, though yields vary with substituent steric/electronic effects .
  • Optimization Tips:
    • Catalyst loading (1.1 wt% Pd/NiO balances cost and efficiency) .
    • Hydrogen pressure and reaction time (10 hours under H₂ at 25°C avoids over-reduction) .

Advanced Synthetic Applications

Q2: How is this compound utilized in constructing complex heterocycles or bioactive molecules? A2:

  • Peptide Synthesis: Acts as a backbone in cyclic peptide synthesis via EEDQ-mediated condensation with N-Boc-protected amino acids, followed by TFA deprotection (67.5% yield) .
  • Isoquinoline Derivatives: Copper-catalyzed coupling with alkynes or aldehydes enables intramolecular cyclization to tetrahydroisoquinolines, relevant to alkaloid drug discovery .
  • Propargylic Amine Functionalization: Au/Ag-catalyzed reactions with propargyl amines yield furan-containing derivatives (e.g., triisopropylsilyl-substituted furans), useful in materials science .

Basic Characterization Techniques

Q3: What spectroscopic methods are critical for confirming the structure of this compound? A3:

  • ¹H/¹³C NMR: Key signals include δ 7.35–7.23 ppm (aromatic protons) and δ 57.5 ppm (N-CH₂), with bromine-induced deshielding at δ 136.7 ppm (C-Br) .
  • HRMS: Molecular ion peaks (e.g., [M + H]⁺ at m/z 358.2561) confirm molecular weight .
  • IR: Absence of aldehyde C=O (~1700 cm⁻¹) and presence of N-H stretches (~3333 cm⁻¹) validate successful reductive amination .

Advanced Analytical Challenges

Q4: How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound? A4:

  • Contradiction Sources:
    • Solvent Effects: CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., NH protons broaden in DMSO) .
    • Substituent Electronic Effects: Electron-withdrawing groups (e.g., -Br) downfield-shift adjacent carbons in ¹³C NMR .
  • Resolution Strategies:
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
    • Compare with DFT-calculated spectra (e.g., for NLO-active derivatives) to validate assignments .

Mechanistic and Computational Insights

Q5: What computational tools aid in predicting the reactivity of this compound in catalytic cycles? A5:

  • DFT Studies:
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
    • Calculate global reactivity descriptors (e.g., electrophilicity index) to compare with experimental outcomes .
  • Catalytic Mechanism Mapping:
    • Pd/NiO catalyst studies suggest H₂ activation occurs via heterolytic cleavage, with NiO stabilizing Pd intermediates .

Data Contradictions and Reproducibility

Q6: Why do reported yields for reductive amination of this compound vary across studies? A6:

  • Key Variables:
    • Catalyst Activity: Pd/NiO outperforms NaBH₄ in sterically hindered systems due to milder conditions .
    • Purification Methods: Column chromatography (silica gel, EtOAc/hexane) vs. direct evaporation impacts isolated yields (67–92%) .
  • Troubleshooting:
    • Monitor reaction progress via TLC (Rf ~0.5 in 30% DCM/pentane) to avoid over-reduction .

Applications in Green Chemistry

Q7: Can this compound be synthesized sustainably using bio-based solvents or catalysts? A7:

  • Bio-Solvents: Successful Diels–Alder reactions in limonene (LM) or sunflower oil (SSO) show compatibility with green solvents, though yields drop slightly (~5%) compared to DCM .
  • Catalyst Recycling: Pd/NiO can be reused up to 3× with minimal activity loss (85% initial yield → 78% after 3 cycles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(3-bromophenyl)methanamine
Reactant of Route 2
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N-benzyl-1-(3-bromophenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.